N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate-containing sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (N,N,4-trimethylated) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the meta position. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate group in Suzuki-Miyaura cross-coupling reactions and the sulfonamide moiety’s role in enhancing solubility and bioactivity .
Properties
IUPAC Name |
N,N,4-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4S/c1-11-8-9-12(22(18,19)17(6)7)10-13(11)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPWRQDDJMKGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic acid derivative that has garnered attention for its potential biological activities and applications in various fields such as organic synthesis and medicinal chemistry. This compound is characterized by its complex structure and unique reactivity profiles, making it an interesting subject for research.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈BNO₄S |
| Molecular Weight | 273.16 g/mol |
| CAS Number | 16414230 |
| Appearance | White to light yellow powder |
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Here are some key findings regarding its biological effects:
- Target Interaction : The specific biological targets of this compound are still being investigated; however, it is known to interact with enzymes and proteins through covalent bonding typical of boronic acid derivatives.
- Biochemical Pathways : This compound plays a significant role in biochemical reactions such as the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.
- Cellular Effects : Research indicates that this compound can modulate cellular processes by altering gene expression and influencing metabolic pathways. For instance, it has been shown to affect the expression of genes involved in metabolism.
Case Studies
Several studies have investigated the biological implications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibits certain enzymes involved in metabolic pathways. This inhibition can lead to significant changes in cellular metabolism and function.
- Dosage Effects : In animal models, the effects of this compound were found to vary with dosage. Lower doses exhibited minimal toxicity while higher doses resulted in adverse effects such as organ toxicity.
Applications in Research
This compound has several applications:
- Organic Synthesis : It serves as a reagent in organic synthesis for producing biaryl compounds through Suzuki cross-coupling reactions.
- Pharmaceutical Development : The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
- Material Science : It is applied in the development of advanced materials and polymers due to its unique properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Position : Shifting the boronate group from position 3 to 4 (e.g., vs. 17) alters electronic properties and steric effects, impacting reactivity in cross-coupling reactions .
- Methyl Group Absence : The absence of the 4-methyl group in Compound 27 reduces steric hindrance, possibly facilitating catalytic interactions in Suzuki reactions .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
